molecular formula C25H22ClN3O3S B11213675 N-(4-chlorophenyl)-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

N-(4-chlorophenyl)-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11213675
M. Wt: 480.0 g/mol
InChI Key: DGFUQPASFYBDFS-UHFFFAOYSA-N
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Description

  • This compound is a mouthful, so let’s break it down. It belongs to the class of benzoxadiazocines, which are bicyclic heterocycles containing both an oxadiazole and a benzene ring.
  • The structure consists of a fused six-membered ring system with a thioxo (sulfur) group and a carboxamide functionality.
  • The substituents include a 4-chlorophenyl group and a 2-methoxyphenyl group.
  • While its name might seem daunting, this compound has potential applications in various fields due to its unique structure.
  • Preparation Methods

    • Synthetic routes for this compound involve multistep processes.
    • One approach could start with the synthesis of the benzoxadiazocine core, followed by selective functionalization of the phenyl rings.
    • Industrial production methods may vary, but they likely involve efficient and scalable synthetic routes.
  • Chemical Reactions Analysis

      Reactivity: The compound’s aromatic rings make it susceptible to electrophilic aromatic substitution reactions.

      Common Reagents: Reagents like Lewis acids (e.g., boron trifluoride) and nucleophiles (e.g., amines) can be used.

      Major Products: Depending on the reaction conditions, products may include derivatives with modified phenyl groups or ring-opened forms.

  • Scientific Research Applications

      Medicine: Researchers explore its potential as a drug candidate due to its unique structure. It could target specific receptors or enzymes.

      Chemistry: It serves as a challenging synthetic target, stimulating innovative synthetic methodologies.

      Biology: Investigating its interactions with biological macromolecules (e.g., proteins) could reveal novel binding sites.

      Industry: Its use in materials science or catalysis might emerge.

  • Mechanism of Action

    • Unfortunately, specific information on its mechanism of action is scarce. researchers would study its interactions with cellular components, signaling pathways, and potential therapeutic effects.
  • Comparison with Similar Compounds

      Similar Compounds: While this compound is quite unique, you might compare it to other heterocyclic compounds with similar functional groups, such as oxadiazoles or benzoxazoles.

      Uniqueness: Its complex structure sets it apart, making it an intriguing subject for further investigation.

    Properties

    Molecular Formula

    C25H22ClN3O3S

    Molecular Weight

    480.0 g/mol

    IUPAC Name

    N-(4-chlorophenyl)-10-(2-methoxyphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide

    InChI

    InChI=1S/C25H22ClN3O3S/c1-25-21(23(30)27-16-13-11-15(26)12-14-16)22(17-7-3-5-9-19(17)32-25)28-24(33)29(25)18-8-4-6-10-20(18)31-2/h3-14,21-22H,1-2H3,(H,27,30)(H,28,33)

    InChI Key

    DGFUQPASFYBDFS-UHFFFAOYSA-N

    Canonical SMILES

    CC12C(C(C3=CC=CC=C3O1)NC(=S)N2C4=CC=CC=C4OC)C(=O)NC5=CC=C(C=C5)Cl

    Origin of Product

    United States

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